molecular formula C14H11ClO3 B6402988 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261910-73-9

4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6402988
CAS RN: 1261910-73-9
M. Wt: 262.69 g/mol
InChI Key: SXDVSQIEDYUKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid (4-CMPHBA) is a compound that has been studied extensively in the scientific community for its potential applications in research and laboratory experiments. This compound is a derivative of benzoic acid and is composed of a benzene ring with a chlorine atom, a methyl group, and a hydroxy group. Its molecular formula is C₁₁H₁₃ClO₃. It has been found to have a variety of biochemical and physiological effects on cells and organisms, making it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% is not yet fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. In addition, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% has been found to inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the production of pro-inflammatory molecules. Furthermore, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% has been found to inhibit the activity of certain drug-metabolizing enzymes, such as cytochrome P450, which is involved in the metabolism of drugs in the liver.
Biochemical and Physiological Effects
4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% has been found to have a variety of biochemical and physiological effects on cells and organisms. For example, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% has been found to reduce the production of pro-inflammatory molecules, such as prostaglandins, in cells. In addition, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% has been found to inhibit the activity of certain drug-metabolizing enzymes, such as cytochrome P450, which is involved in the metabolism of drugs in the liver. Furthermore, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% has been found to reduce oxidative damage to cells, as well as to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The use of 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments has a number of advantages. For example, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% is a relatively inexpensive compound and is readily available. In addition, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% is relatively stable and can be stored for long periods of time without losing its activity. Furthermore, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% is easy to use and can be administered to cells and organisms in a variety of ways.
However, there are also some limitations to the use of 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments. For example, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% is not always effective in all cell types or organisms and its effects may vary depending on the cell type or organism. In addition, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% may interact with other compounds and drugs, which can affect its effectiveness. Furthermore, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% may have toxic effects on cells and organisms at high concentrations.

Future Directions

The use of 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% in research and laboratory experiments has a number of potential future directions. For example, further research is needed to better understand the mechanism of action of 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% and to determine its optimal concentration for different cell types and organisms. In addition, further research is needed to determine the potential therapeutic applications of 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95%, such as its use as an antioxidant to reduce oxidative damage to cells and its use as an anti-inflammatory agent to reduce the risk of cardiovascular disease. Furthermore, further research is needed to determine the potential toxic effects of 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% at high concentrations.

Synthesis Methods

The synthesis of 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% can be achieved through a two-step procedure. The first step involves the reaction of 4-methylbenzoic acid with 2-chloro-4-methylphenol in the presence of a base such as potassium carbonate. This reaction produces 4-(2-chloro-4-methylphenyl)-3-hydroxybenzoic acid and potassium chloride. In the second step, the 4-(2-chloro-4-methylphenyl)-3-hydroxybenzoic acid is reacted with an acid such as hydrochloric acid to produce the desired product 4-(2-chloro-4-methylphenyl)-3-hydroxybenzoic acid.

Scientific Research Applications

4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% has been studied extensively in the scientific community for its potential applications in research and laboratory experiments. It has been found to have a variety of biochemical and physiological effects on cells and organisms, making it a valuable tool for researchers. For example, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% has been used to study the effects of oxidative stress in cells, as well as to examine the effects of drug metabolism in the liver. In addition, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% has been used to study the effects of inflammation on the development of cardiovascular disease. Furthermore, 4-(2-Chloro-4-methylphenyl)-3-hydroxybenzoic acid, 95% has been used to study the effects of environmental pollutants on the development of cancer.

properties

IUPAC Name

4-(2-chloro-4-methylphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-8-2-4-10(12(15)6-8)11-5-3-9(14(17)18)7-13(11)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDVSQIEDYUKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690231
Record name 2'-Chloro-2-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261910-73-9
Record name 2'-Chloro-2-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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